2-(4-Bromophenyl)-1,3-dioxolane

Green Chemistry Microwave Synthesis Process Chemistry

Substituting this protected acetal for 4-bromobenzaldehyde prevents side reactions with nucleophiles, bases, or reductants in complex syntheses. This solid (mp 33-35°C) enables chemoselective transformations on the aryl bromide handle. - **Synthetic advantage**: Enables Suzuki coupling without aldehyde interference; para-bromo handle for cross-coupling (liquid crystals, agrochemicals) - **Process benchmark**: Microwave synthesis achieves 94.2% yield in 4 min (solvent-free, MgSO4/SiO2) - **Analytical use**: >98.0% (GC) reference standard for HPLC/GC-MS method development

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 10602-01-4
Cat. No. B088685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1,3-dioxolane
CAS10602-01-4
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
InChIKeyZYIMHOWVWWHLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1,3-dioxolane: Aldehyde Protection & Cross-Coupling Intermediate


2-(4-Bromophenyl)-1,3-dioxolane (CAS 10602-01-4) is a brominated aryl acetal, classified as a 1,3-dioxolane derivative, primarily utilized as a protected aldehyde intermediate in multi-step organic synthesis [1]. Its structure features a 4-bromophenyl group attached to a cyclic acetal, which masks the reactive aldehyde of its parent compound, 4-bromobenzaldehyde. This protection strategy is critical for preventing unwanted side reactions and enabling chemoselective transformations on other parts of a complex molecule . With a molecular weight of 229.07 g/mol, it is a solid at room temperature (mp 33-35°C) and is supplied commercially with purities typically up to >98.0% (GC) for research and development applications .

Protection Strategy

Enables chemoselective transformations by masking reactive aldehyde.

Cross-Coupling Ready

Para-bromo substituent compatible with Suzuki, Heck, and Sonogashira reactions.

Commercial Grade

High-purity material available from major suppliers for reliable synthesis.

2-(4-Bromophenyl)-1,3-dioxolane: Why Substitutes Fail


Procurement specifications for 2-(4-Bromophenyl)-1,3-dioxolane are precise because substituting it with the unprotected parent aldehyde, 4-bromobenzaldehyde, or alternative protecting groups introduces significant synthetic liability. The free aldehyde is incompatible with a wide range of reactions involving nucleophiles, strong bases, or reducing agents, leading to lower yields, complex product mixtures, and additional purification steps [1]. Furthermore, the 1,3-dioxolane protecting group offers distinct stability and deprotection profiles compared to other acetals or ketals, such as the more acid-stable 1,3-dioxane or the more labile dimethyl acetal [2]. Selecting the correct protected intermediate is not arbitrary; it is a strategic decision that dictates the viability and efficiency of a synthetic route. The quantitative evidence below details why this specific compound is the optimal choice for specific applications compared to its closest analogs.

Reactivity Mismatch
Protected acetal; stable toward nucleophiles and bases
Unprotected aldehyde: rapid side reactions, complex mixtures
Deprotection Outcome
Reveals aldehyde for broad downstream diversification
Ketal analog (CAS 4360-68-3) reveals methyl ketone, limiting scope

2-(4-Bromophenyl)-1,3-dioxolane: Quantitative Comparison Guide


Microwave-Assisted vs. Conventional Reflux Synthesis

When synthesizing the target compound from 4-bromobenzaldehyde and ethylene glycol, a microwave-assisted method using an MgSO4/SiO2 catalyst achieves a significantly higher yield (94.2%) under solvent-free conditions compared to a conventional acid-catalyzed reflux method in benzene (92% yield) [1]. The microwave method also offers a drastically shorter reaction time (4 minutes vs. 3 hours), demonstrating a more efficient and environmentally friendly synthetic route .

Synthesis Yield
Reported
94.2% yield, 4 min (microwave) vs. 92% yield, 3 h (reflux)
Supports microwave method for faster, higher-yield synthesis
Cross-study comparison; conditions differ
Green Chemistry Microwave Synthesis Process Chemistry

Aldehyde Protection via 1,3-Dioxolane in Multi-Step Synthesis

The 1,3-dioxolane moiety in 2-(4-Bromophenyl)-1,3-dioxolane serves as a protecting group for the aldehyde functionality of 4-bromobenzaldehyde, which is essential for enabling reactions at other positions of the molecule that would otherwise be incompatible with a free aldehyde . For example, in a sequence involving a Grignard reaction or a metal-halogen exchange, the unprotected aldehyde would react with the organometallic species, leading to a complex mixture. The use of the acetal avoids this, allowing for the desired chemoselective transformation, with typical deprotection yields for similar acetals reported at >85% efficiency under acidic conditions [1].

Aldehyde Protection
Class-level
Compatible with Grignard, metal-halogen exchange; deprotection >85% reported
Enables chemoselective transformations in multi-step synthesis
Deprotection yields reported for similar acetals
Organic Synthesis Protecting Groups Chemoselectivity

Cross-Coupling Reactivity with 4-Bromo Substituent

The presence of the aryl bromide in the para-position makes 2-(4-Bromophenyl)-1,3-dioxolane a versatile building block for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are fundamental to constructing complex molecular architectures . While this is a class-level property shared by many aryl bromides, the strategic advantage lies in combining this reactivity handle with the masked aldehyde. Unlike its structural analog, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (a ketal), the acetal moiety in the target compound can be selectively deprotected to reveal an aldehyde, a more versatile functional group than the ketone that would be revealed from the ketal analog [1].

Post-Coupling Utility
Class-level
Reveals aldehyde vs. methyl ketone upon deprotection
Aldehyde offers broader synthetic utility for diversification
Functional group comparison; not direct assay
Medicinal Chemistry Cross-Coupling Palladium Catalysis

Commercial Purity: TCI & Alfa Chemistry vs. AKSci

For research and development, a reliable, high-purity source is critical. 2-(4-Bromophenyl)-1,3-dioxolane is commercially available from major suppliers like TCI and Alfa Chemistry with a guaranteed minimum purity of >98.0% (GC) . This level of purity ensures reproducibility in sensitive experiments. While other vendors like AKSci offer a lower purity grade (95%), the >98.0% grade is often preferred for demanding applications such as intermediate in multi-step drug synthesis or as a standard in analytical method development .

Commercial Purity
Data to verify
>98.0% (GC) from TCI/Alfa vs. 95% min. purity
Higher purity may reduce side reactions and purification needs
Supplier specification; verify by COA
Chemical Procurement Analytical Standards Quality Control

2-(4-Bromophenyl)-1,3-dioxolane: Key Application Scenarios


Multi-Step Pharmaceutical Intermediate Synthesis

In the synthesis of complex drug candidates where an aldehyde group must be carried through several steps, 2-(4-Bromophenyl)-1,3-dioxolane is the preferred starting material. Its use allows chemists to perform harsh reactions (e.g., Suzuki coupling on the aryl bromide) without damaging the latent aldehyde. The high-purity grade (>98.0% GC) from suppliers like TCI is essential here, as impurities could interfere with catalytic cycles or lead to difficult-to-remove byproducts .

Green and Efficient Process Development

For process chemists aiming to develop a cost-effective and sustainable manufacturing route, the microwave-assisted synthesis of this compound using MgSO4/SiO2 catalyst provides a compelling benchmark. The 94.2% yield and 4-minute reaction time in a solvent-free system represent a significant improvement over traditional methods, making the compound a more attractive intermediate for large-scale production .

Analytical Method Development and Validation

Analytical laboratories requiring a pure, stable reference standard for method development (e.g., HPLC, GC-MS) can rely on commercially available 2-(4-Bromophenyl)-1,3-dioxolane. The availability of >98.0% (GC) purity material from reputable vendors ensures that the standard is of sufficient quality to accurately quantify related substances or impurities in active pharmaceutical ingredients (APIs) or reaction monitoring .

Materials Science and Agrochemical Research

The para-bromo substituent serves as a versatile handle for further functionalization, such as in the synthesis of liquid crystals or agrochemical building blocks via cross-coupling reactions . The compound's stable acetal group allows for the modular assembly of complex aromatic frameworks where the aldehyde is revealed at the final stage for a key transformation (e.g., imine or alkene formation) .

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Protected aldehyde with cross-coupling handle
Chemoselectivity and coupling efficiency
Green Process Development
Microwave-assisted synthesis compatibility
Yield and reaction time optimization
Analytical Method Development
High-purity reference standard grade
Purity verification and method validation
Materials Science & Agrochemical Synthesis
Para-bromo functionalization handle
Cross-coupling reactivity and deprotection to aldehyde

Technical Documentation Hub

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